2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine

Description

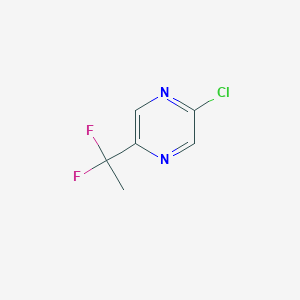

2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine (molecular formula: C₆H₅ClF₂N₂) is a fluorinated pyrazine derivative characterized by a chlorine atom at position 2 and a 1,1-difluoroethyl group at position 5 on the pyrazine ring. Pyrazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and bioactivity .

Properties

IUPAC Name |

2-chloro-5-(1,1-difluoroethyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-11-5(7)3-10-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKODSUNPZRGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=N1)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine typically involves the introduction of the chloro and difluoroethyl groups onto a pyrazine ring. One common method is the nucleophilic substitution reaction where a suitable pyrazine derivative is reacted with a chlorinating agent and a difluoroethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form pyrazine N-oxides.

Reduction: Reduction reactions can modify the difluoroethyl group or reduce the pyrazine ring itself.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazines with various functional groups.

Oxidation: Formation of pyrazine N-oxides or other oxidized derivatives.

Reduction: Formation of reduced pyrazine derivatives or modified difluoroethyl groups.

Scientific Research Applications

Pharmaceutical Applications

Building Block for Bioactive Compounds

The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its electron-deficient pyrazine ring makes it suitable for nucleophilic substitution reactions, allowing the introduction of diverse functional groups to create new pharmaceutical agents.

Anticancer and Anti-inflammatory Properties

Research indicates that derivatives of pyrazine compounds exhibit significant anticancer and anti-inflammatory activities. The presence of the difluoroethyl group can enhance the interaction with biological targets involved in inflammatory pathways and cancer progression. For instance, studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes, reducing inflammation and potentially mitigating cancer cell proliferation.

Case Studies

- A study investigating the synthesis of substituted pyrazolo[1,5-a]pyrimidines found that specific derivatives exhibited promising antitumor efficacy against breast and lung cancer cell lines, highlighting the potential of pyrazine derivatives in cancer therapy .

- Another investigation into the antimicrobial properties of pyrazole compounds showed effectiveness against various bacterial strains, indicating potential applications in treating infections .

Agrochemical Applications

Pesticidal Properties

2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine has been explored for its efficacy as an agrochemical agent. Its structural characteristics suggest potential effectiveness against pests, making it a candidate for developing new pesticides. The reactivity of the chlorine atom allows for modifications that can enhance pest resistance while minimizing environmental impact .

Synthesis and Reactivity

The compound's synthesis involves several methods that emphasize efficiency and yield. For example, reactions utilizing transition metal catalysts can facilitate cross-coupling reactions to introduce various substituents at the pyrazine ring. This versatility in synthesis is crucial for developing compounds with tailored biological activities .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Building block for bioactive compounds | Effective in anticancer and anti-inflammatory roles |

| Agrochemicals | Potential pesticide development | Efficacy against pests noted |

| Synthesis Methods | Versatile synthetic routes | High yields and efficiency in reactions |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chloro and difluoroethyl groups can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- Substituent Impact: Electron-Withdrawing Effects: The 1,1-difluoroethyl group (-CF₂CH₃) in the target compound provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like -CF₃ (trifluoromethyl) or -OCF₂H (difluoromethoxy) .

Biological Activity

2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom and a difluoroethyl group. This unique structure may contribute to its biological activity by enhancing its binding affinity to various molecular targets.

The biological effects of this compound are largely attributed to its interaction with specific enzymes and cellular pathways. The presence of the chloro and difluoroethyl groups can enhance its ability to interact with molecular targets such as:

- Enzymes : Inhibition of enzyme activity is a common mechanism through which this compound exerts its effects.

- Cellular Processes : It may disrupt normal cellular functions or induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy can be summarized in the following table:

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Moderate inhibition | |

| S. aureus | Significant inhibition | |

| P. aeruginosa | Weak inhibition |

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against:

- HepG2 cells (liver cancer) with an IC50 value indicating significant cytotoxicity.

- A498 (kidney cancer), PC-3 (prostate cancer), and SK-OV-3 (ovarian cancer) cell lines also exhibited sensitivity to the compound .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyrazine derivatives, this compound was found to be effective against Staphylococcus aureus with an MIC of 32 µg/mL. This suggests potential for development into an antimicrobial agent .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound revealed that it induced apoptosis in HepG2 cells through the activation of caspase pathways. The study highlighted that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 37.3 µM) compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.